6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a dihydropyrimidinone core. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method involves the reaction of 2-isopropyl-4,6-dihydroxypyrimidine with formaldehyde under acidic conditions to yield the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 6-oxo-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidine.
Substitution: Formation of 6-chloro-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one
- 6-hydroxy-5-ethyl-3,4-dihydropyrimidin-4-one
- 6-hydroxy-5-(tert-butyl)-3,4-dihydropyrimidin-4-one
Uniqueness
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
90345-37-2 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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